6-chloro-N-ethyl-N'-propyl-1,3,5-triazine-2,4-diamine
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Overview
Description
6-Chloro-N-ethyl-N’-propyl-1,3,5-triazine-2,4-diamine is a synthetic triazine compound. It is primarily used as a herbicide to control grassy and broadleaf weeds in various crops such as sugarcane, wheat, conifers, sorghum, nuts, and corn . This compound is known for its effectiveness in agricultural applications and its potential environmental impact due to its persistence in soil and water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-ethyl-N’-propyl-1,3,5-triazine-2,4-diamine typically involves the substitution of chlorine atoms on a triazine ring with ethyl and propyl amines. This substitution can be achieved by refluxing the triazine compound in a solution of 1,4-dioxane or 1,2-dichloroethane in the presence of an excess of the corresponding amine . The reaction conditions are carefully controlled to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The final product is then purified and tested for its efficacy and safety before being marketed for agricultural use.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-ethyl-N’-propyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the triazine ring can be substituted with different nucleophiles, such as amines, to form various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different oxidation states and products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary amines, which react with the triazine compound in solvents like 1,4-dioxane or 1,2-dichloroethane.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired product and reaction conditions.
Major Products Formed
The major products formed from these reactions include various substituted triazine derivatives, which can have different properties and applications depending on the substituents introduced.
Scientific Research Applications
6-Chloro-N-ethyl-N’-propyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a model compound in studies of triazine chemistry and its derivatives.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 6-chloro-N-ethyl-N’-propyl-1,3,5-triazine-2,4-diamine involves the inhibition of photosynthesis in plants. The compound targets the photosystem II complex in chloroplasts, disrupting the electron transport chain and leading to the cessation of photosynthesis. This ultimately results in the death of the targeted weeds .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-Chloro-N-ethyl-N’-propyl-1,3,5-triazine-2,4-diamine is unique in its specific substitution pattern, which gives it distinct properties and applications compared to other triazine herbicides. Its effectiveness and persistence in the environment make it a valuable tool in agricultural weed control, but also raise concerns about its potential environmental impact .
Properties
IUPAC Name |
6-chloro-4-N-ethyl-2-N-propyl-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClN5/c1-3-5-11-8-13-6(9)12-7(14-8)10-4-2/h3-5H2,1-2H3,(H2,10,11,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPLRLYVGXPSQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC(=NC(=N1)NCC)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60536638 |
Source
|
Record name | 6-Chloro-N~2~-ethyl-N~4~-propyl-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60536638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90952-64-0 |
Source
|
Record name | 6-Chloro-N~2~-ethyl-N~4~-propyl-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60536638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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